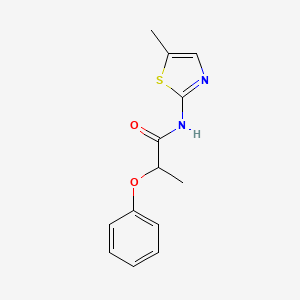

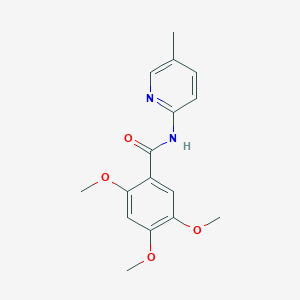

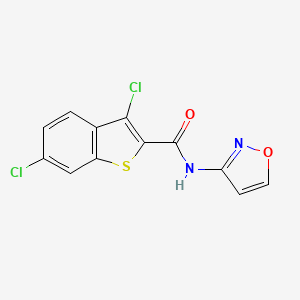

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

描述

“N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is synthesized from 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .

Synthesis Analysis

The synthesis of “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” involves the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium . In a parallel scheme, a series of (un)substituted benzoic acids was converted sequentially into respective esters, acid hydrazides, and then into 1,3,4-oxadiazole heterocyclic cores . The electrophile was coupled with the aforementioned 1,3,4-oxadiazoles to obtain the targeted bi-heterocycles .Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” is characterized by detailed analyses, including X-ray crystallography and NMR spectroscopy . These analyses help in understanding the spatial arrangement of atoms within the molecule and the nature of chemical bonds .Chemical Reactions Analysis

The chemical reactions involving “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” can exhibit a range of reactivities depending on the functional groups present . These reactions are pivotal in modifying the compound for specific purposes, such as enhancing its biological activity .Physical And Chemical Properties Analysis

The physical properties of “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide”, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound’s behavior in biological systems.科学研究应用

Anti-Inflammatory Properties

MXM belongs to the oxicam family and acts as a nonsteroidal anti-inflammatory drug (NSAID). Specifically, it selectively inhibits the COX-2 enzyme over COX-1 receptors. Researchers have explored its anti-inflammatory effects, making it a candidate for managing inflammatory conditions such as arthritis, pain, and inflammation-related disorders .

Co-Crystallization with Benzoic Acid

MXM forms co-crystals with various co-formers, including carboxylic acids. One notable co-crystal is MXM co-crystallized with benzoic acid (BZA). Although its solubility is lower than other MXM co-crystals, it remains a viable option for oral administration due to its non-toxic nature. Understanding the crystal structure of MXM-BZA is crucial for rationalizing its dissolution behavior .

Enhancing Solubility via β-Cyclodextrin Complexes

Researchers have investigated the effect of β-cyclodextrin (β-CD) on MXM solubility and dissolution rate. Various methods, such as physical mixture, kneaded dispersion, and spray drying, have been employed to prepare MXM–β-CD complexes. These complexes aim to improve MXM’s solubility, potentially enhancing its bioavailability .

Thiazole-Based Betti Bases

MXM derivatives containing a thiazole moiety have been synthesized via one-pot multicomponent reactions. Silica sulfuric acid serves as a catalyst in glycerol, resulting in high yields, short reaction times, and cost efficiency. These compounds may find applications in medicinal chemistry and drug development .

Computational Studies and Non-Covalent Interactions

Understanding the non-covalent interactions that stabilize MXM co-crystals is essential for predicting their behavior. Researchers have compared MXM-BZA’s crystal structure with other MXM co-crystals. By analyzing these interactions, they aim to correlate crystal structures with aqueous dissolution behavior .

Eco-Friendly Industrial Production

The MXM-BZA co-crystal can be obtained as a fine powder using eco-friendly solvents like water. This property makes it a potential candidate for industrial production. Researchers continue to explore its applications and feasibility in pharmaceutical formulations .

Tantardini, C., Arkipov, S. G., Cherkashina, K. A., Kil’met’ev, A. S., & Boldyreva, E. V. (2018). Synthesis and crystal structure of a meloxicam co-crystal with benzoic acid. Structural Chemistry, 29(7), 1867–1874. Link

The effect of β-cyclodextrin on the solubility and dissolution rate of meloxicam. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(3-4), 297–302. Link

One-Pot Multicomponent Synthesis, Molecular Docking, and In Vitro Antioxidant Activity of Betti Bases Containing a Thiazole Moiety. Russian Journal of Organic Chemistry, 57(12), 2065–2070. Link

作用机制

未来方向

The future directions for the study of “N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide” could involve further exploration of its potential therapeutic applications. More research is needed to fully understand its mechanism of action and to determine its safety and efficacy in various biological systems .

属性

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXIFMBLLBDBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433867.png)

![methyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433880.png)

![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)

![(2R)-3-(benzyloxy)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B4433913.png)